An In-Depth Technical Guide to 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: A Novel Spirocyclic Scaffold
An In-Depth Technical Guide to 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one: A Novel Spirocyclic Scaffold
For media inquiries, please contact: Dr. Gemini Senior Application Scientist Google Research [email protected]
Abstract
This technical guide provides a comprehensive overview of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one (CAS Number: 1221791-84-9), a unique spirocyclic γ-lactam. The guide will cover its chemical and physical properties, potential for synthetic utility, and prospective applications in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize available technical data with field-proven insights to offer a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Emerging Importance of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity. The spiro-γ-lactam motif, in particular, is a privileged scaffold found in a variety of biologically active natural products and synthetic molecules.[1] The rigid framework of these compounds can improve metabolic stability and oral bioavailability, making them attractive candidates for drug discovery programs.
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one presents an intriguing scaffold within this class, incorporating a reactive amino group and a unique diazaspiro backbone. This guide will explore the foundational knowledge of this compound and extrapolate its potential based on the broader understanding of spiro-γ-lactams.
Physicochemical Properties and Structural Features
A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research and development campaign. The key properties of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one are summarized below.
| Property | Value | Source |
| CAS Number | 1221791-84-9 | [2] |
| Molecular Formula | C₆H₉N₃O | [2] |
| IUPAC Name | 8-amino-6,7-diazaspiro[3.4]oct-7-en-5-one | [2] |
| Melting Point | 86 - 88 °C | [2] |
| Physical Form | Solid | [2] |
| Purity | 95% | [2] |
Structural Uniqueness: The spirocyclic nature of this molecule, with a cyclobutane ring fused to a dihydropyrazinone ring, imparts significant structural rigidity. The presence of the enamine-like amino group at position 8 offers a key site for chemical modification and derivatization, which is a critical aspect for structure-activity relationship (SAR) studies.
Synthesis Strategies: A Prospective Approach
One of the most powerful and stereoselective methods for the synthesis of spirocyclic γ-lactams is the formal [3+2] cycloaddition reaction.[3] This approach would likely involve the reaction of a cyclobutane-derived dipolarophile with a suitable three-atom component to construct the heterocyclic ring.
Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The disconnection approach suggests that the target molecule could be synthesized from a cyclobutanone precursor.
Caption: Hypothetical retrosynthetic analysis for the synthesis of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one.
Proposed Forward Synthesis Workflow
Based on the retrosynthesis, a potential forward synthesis could be envisioned as follows:
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Step 1: Formation of an Aminocyclobutanecarboxylic Acid Derivative: This could be achieved through various established methods for the synthesis of functionalized cyclobutanes.
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Step 2: Coupling with a Hydrazine Derivative: The carboxylic acid derivative would be coupled with a suitable hydrazine to form a hydrazide.
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Step 3: Intramolecular Cyclization: The hydrazide would then undergo an intramolecular condensation to form the spirocyclic lactam ring.
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Step 4: Introduction of the Amino Group: The final step would involve the introduction of the amino group at the 8-position, potentially through a late-stage functionalization strategy.
This proposed pathway is a logical starting point for the development of a robust synthetic route. Optimization of reaction conditions and reagents would be necessary to achieve good yields and purity.
Potential Biological Activity and Applications in Drug Discovery
The γ-lactam moiety is a common feature in a wide array of biologically active compounds, exhibiting a broad spectrum of activities.[4] Given the structural features of 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one, several potential therapeutic applications can be hypothesized.
Potential Therapeutic Areas:
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Oncology: Spiro-γ-lactams have been investigated as anticancer agents. The rigid scaffold can be decorated with functional groups that interact with specific targets in cancer cells.
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Infectious Diseases: The lactam ring is a key component of many antibiotics. It is plausible that derivatives of this spirocyclic scaffold could exhibit antibacterial or antifungal properties.
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Neurodegenerative Diseases: Compounds with rigid, well-defined three-dimensional shapes are of interest in the development of CNS-active drugs.
Workflow for Biological Screening:
The following workflow outlines a rational approach to exploring the biological potential of this compound.
Caption: A typical workflow for the biological evaluation and development of a novel chemical entity.
Safety and Handling
Based on the available safety data, 8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one should be handled with care in a laboratory setting.
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GHS Pictogram: GHS07 (Exclamation Mark)[2]
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Signal Word: Warning[2]
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Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]
Recommended Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Handle in a well-ventilated area or in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion and Future Directions
8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one represents a promising, yet underexplored, chemical scaffold. Its unique spirocyclic structure and embedded functional groups make it an attractive starting point for the design of novel therapeutic agents. While specific biological data is currently lacking in the public domain, the broader importance of spiro-γ-lactams in medicinal chemistry suggests that this compound and its derivatives warrant further investigation.
Future research efforts should focus on:
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Development of a robust and scalable synthetic route.
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Comprehensive biological screening to identify potential therapeutic targets.
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Structure-activity relationship studies to optimize potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.
References
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5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. [Link]
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Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Royal Society of Chemistry. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]
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Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]
